1,3,5-Trichlorobenzene

Description

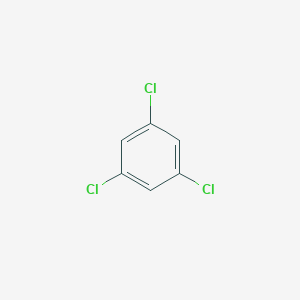

Structure

3D Structure

Propriétés

IUPAC Name |

1,3,5-trichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3/c7-4-1-5(8)3-6(9)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKEFYDZQGKAQCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3 | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0344 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026195 | |

| Record name | 1,3,5-Trichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,3,5-trichlorobenzene appears as white to off-white crystals. (NTP, 1992), Liquid, White to yellow solid; [ICSC] White or cream colored lumps or crystalline powder; [MSDSonline], WHITE-TO-YELLOW CRYSTALS OR POWDER WITH CHARACTERISTIC ODOUR. | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 1,3,5-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Trichlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2777 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0344 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

407.1 °F at 760 mmHg (NTP, 1992), 208 °C, 1,3,5-Trichlorobenzene forms azeotropes with percentages of the following compounds yielding boiling points as listed: 50% camphor, bp 210.5 °C; 43% caproic acid, bp 204.0 °C; 60% m-Cresol, bp 200.5 °C; 40% p-Cresol, bp 200.2 °C; 35% N-Ethylaniline, bp 203.0 °C; Methone (% NA), bp 209.5 °C; 95% Phenol, bp 181.3 °C; p-Toluidine (% NA), bp 199.0. /From table/ | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/132 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0344 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

224.6 °F (NTP, 1992), 107 °C, 107 °C /closed cup/ | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-Trichlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2777 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/132 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0344 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 67.1 °F (NTP, 1992), Soluble in chloroform, Sparingly sol in alcohol; freely sol in ether, benzene, petroleum ether, carbon disulfide, glacial acetic acid, In water, 6.01 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 0.0006 | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/132 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0344 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.456 g/cu m at 20 °C (liquid), Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0 | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/132 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0344 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

6.26 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

10 mmHg at 172.4 °F (NTP, 1992), 0.24 [mmHg], 0.24 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 24 | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-Trichlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2777 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/132 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0344 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Needles, White crystals, Long needles | |

CAS No. |

108-70-3, 63697-19-8 | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-Trichlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Trichlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3,5-trichloro-, radical ion(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063697198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-trichlorobenzene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03836 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | s-Trichlorobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,3,5-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Trichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-trichlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HS4M0BX3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/132 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0344 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

145 to 147 °F (NTP, 1992), 62.8 °C, 63 °C | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/132 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3,5-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0344 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1,3,5-Trichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trichlorobenzene (sym-Trichlorobenzene) is a synthetic organochlorine compound, one of three isomers of trichlorobenzene. Unlike its isomers, which are liquids at room temperature, this compound is a colorless to off-white crystalline solid due to its symmetrical structure.[1] This high degree of symmetry influences its physical properties, such as its higher melting point.

Industrially, this compound has limited commercial use but serves as a chemical intermediate in the synthesis of other compounds, including pesticides and dyes.[2] It is not formed by the direct chlorination of benzene (B151609) but can be synthesized through methods such as the Sandmeyer reaction from 3,5-dichloroaniline (B42879) or the diazotization of 2,4,6-trichloroaniline.[1]

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its synthesis and metabolic pathways.

Physical Properties

The physical characteristics of this compound are well-documented, though slight variations in reported values exist across different sources. These properties are crucial for understanding its environmental fate, solubility, and potential applications. At 20°C, it is a solid with low volatility and low water solubility.[3]

Data Summary

The following tables summarize the key physical properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 108-70-3 | [1][2] |

| Molecular Formula | C₆H₃Cl₃ | [1][2] |

| Molecular Weight | 181.45 g/mol | [2] |

| Appearance | White to off-white crystals or powder | [2] |

| Melting Point | 63 °C | [1][4] |

| 63.4 °C | ||

| 64 °C | [3] | |

| 56-60 °C | ||

| Boiling Point | 208 °C (at 760 mmHg) | [1][4] |

| 208.4 °C | ||

| Density | 1.4528 g/cm³ (estimate) | [4] |

| 1.356 g/mL | [5] | |

| Refractive Index | 1.5662 (at 19 °C/D) | [2] |

| 1.5693 (estimate) | [4] |

Table 2: Solubility and Partitioning

| Property | Value | Source(s) |

| Water Solubility | 6 mg/L (at 20°C) | [3] |

| 0.6 mg/100 mL | [1] | |

| Insoluble in water | [4] | |

| Solubility in Organic Solvents | Soluble in benzene, ether, ligroin, glacial acetic acid, carbon disulfide, and petroleum ether. Sparingly soluble in alcohol. | [4] |

| Log P (Octanol/Water Partition Coefficient) | 4.19 | [2] |

| 4.34 | [5] | |

| Log Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 2.6 - 5.7 | [3] |

Table 3: Vapor Properties and Flammability

| Property | Value | Source(s) |

| Vapor Pressure | 0.6 mm Hg (at 20°C) | [3] |

| 0.58 mm Hg (at 25°C) | [4] | |

| 24 Pa (at 25°C) | ||

| Henry's Law Constant | 3 x 10⁻³ atm·m³/mol | [3] |

| 1.89 x 10⁻³ atm·m³/mol (at 25°C) | [2] | |

| Flash Point | 107 °C (225 °F) - closed cup | [1] |

| 126.67 °C (260 °F) - closed cup |

Chemical Properties and Reactivity

This compound is a stable compound but exhibits reactivity under certain conditions. It is incompatible with strong oxidizing agents and acids.[4] Upon heating to decomposition, it emits toxic fumes of chlorine.

Synthesis

A common laboratory and industrial synthesis route for this compound is the diazotization of 2,4,6-trichloroaniline, which itself can be synthesized from aniline (B41778). This multi-step process involves the chlorination of aniline to form 2,4,6-trichloroaniline, followed by its conversion to a diazonium salt, and subsequent deamination.

Caption: Workflow for the synthesis of this compound from aniline.

Metabolism

In biological systems, this compound can undergo metabolic transformation. In rabbits, it is metabolized by cytochrome P450 enzymes, a major family of enzymes involved in drug metabolism and the detoxification of foreign chemicals.[2] The primary metabolic reaction is an oxidation, leading to the formation of 2,4,6-trichlorophenol. This hydroxylation reaction increases the polarity of the compound, facilitating its excretion from the body.

Caption: Metabolic activation of this compound via Cytochrome P450.

Experimental Protocols

The following sections detail the methodologies for determining key physical and chemical properties of this compound.

Synthesis of this compound from 2,4,6-Trichloroaniline

This protocol is adapted from a reported laboratory synthesis.[6]

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 2,4,6-trichloroaniline.

-

Add 70% sulfuric acid in a 5:1 ratio (acid to aniline).

-

Cool the mixture to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite (B80452) (1.5 molar equivalents) while maintaining the temperature below 5°C.

-

Continue stirring for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Deamination:

-

To the cold diazonium salt solution, slowly add hypophosphorous acid (7.5 molar equivalents) while keeping the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to stir and slowly warm to room temperature.

-

Let the mixture stand overnight at ambient temperature.

-

-

Isolation and Purification:

-

Pour the reaction mixture into ice-cold water.

-

The crude this compound will precipitate as an off-white solid.

-

Filter the solid using a Buchner funnel and wash thoroughly with water until the washings are acid-free.

-

Recrystallize the crude product from ethanol (B145695) with activated charcoal to decolorize.

-

Dry the purified crystals to obtain this compound.

-

Determination of Melting Point

This protocol is based on the standard capillary method.

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and in a fine powder form.

-

Jab the open end of a capillary melting point tube into a small pile of the sample.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the closed end.

-

Drop the tube, closed end down, through a long glass tube to further compact the sample.

-

The final packed sample height should be 2-3 mm.

-

-

Measurement:

-

Place the capillary tube into the heating block of a melting point apparatus.

-

Heat the block at a medium rate until the temperature is about 15-20°C below the expected melting point (approx. 63°C).

-

Decrease the heating rate to approximately 1-2°C per minute.

-

Record the temperature at which the first droplet of liquid is observed (the onset of melting).

-

Record the temperature at which the entire sample has completely liquefied.

-

The melting point is reported as the range between these two temperatures.

-

Determination of Boiling Point

This protocol is based on the OECD Guideline 103, using the Siwoloboff method.[7][8][9][10]

-

Apparatus Setup:

-

Place a small amount of this compound into a sample tube (boiling tube). Since it is a solid at room temperature, it will need to be gently melted to be introduced as a liquid.

-

Place a smaller, inverted capillary tube (fusion sealed about 1 cm from the bottom) into the sample tube.

-

Attach the sample tube to a thermometer with the bulb of the thermometer level with the sample.

-

Immerse this assembly in a heating bath (e.g., silicone oil).

-

-

Measurement:

-

Heat the bath gradually while stirring.

-

As the temperature approaches the boiling point, a continuous stream of bubbles will emerge from the inverted capillary tube.

-

Stop heating and allow the bath to cool slowly.

-

The boiling point is the temperature at which the bubble stream stops and the liquid begins to enter the capillary tube.

-

Determination of Density (Pycnometer Method)

This protocol is based on the OECD Guideline 109 for solids.[1][4][11][12]

-

Preparation:

-

Clean and dry a pycnometer of known volume and determine its mass (m₀).

-

Introduce a sample of this compound into the pycnometer and weigh it (m₁).

-

Fill the pycnometer with an immersion liquid of known density (ρ_L) in which the solid is insoluble (e.g., water, ensuring the temperature is controlled). Remove any air bubbles.

-

Weigh the pycnometer containing the solid and the immersion liquid (m₂).

-

Empty, clean, and dry the pycnometer. Fill it only with the immersion liquid and weigh it (m₃).

-

-

Calculation:

-

The mass of the sample is m_s = m₁ - m₀.

-

The mass of the displaced immersion liquid is m_L = (m₃ - m₀) - (m₂ - m₁).

-

The volume of the sample is V_s = m_L / ρ_L.

-

The density of the solid (ρ_s) is calculated as: ρ_s = m_s / V_s = (m₁ - m₀) * ρ_L / [(m₃ - m₀) - (m₂ - m₁)].

-

Determination of Flash Point (Pensky-Martens Closed Cup Method)

This protocol is based on the ASTM D93 standard.[2]

-

Apparatus Setup:

-

Use a Pensky-Martens closed-cup flash point tester.

-

Fill the test cup with the this compound sample (melted) to the filling mark.

-

Place the lid on the cup and ensure it is properly seated.

-

Insert the thermometer into its holder.

-

-

Measurement (Procedure A):

-

Light the test flame and adjust it to the size of the 5/32-inch (4 mm) bead.

-

Apply heat at a rate that increases the sample temperature by 5-6°C per minute.

-

Stir the sample at 90-120 rpm.

-

When the sample temperature is approximately 23°C below the expected flash point (107°C), begin testing for a flash.

-

For each test, interrupt stirring and apply the test flame by opening the shutter. The flame should be lowered into the vapor space for 1 second and then quickly raised.

-

Apply the test flame at every 1°C rise in temperature.

-

The flash point is the lowest temperature at which the application of the test flame causes the vapor above the sample to ignite with a distinct flash inside the cup.

-

Record the barometric pressure to correct the observed flash point.

-

Conclusion

This compound is a well-characterized compound with distinct physical and chemical properties largely dictated by its symmetrical molecular structure. The data and protocols presented in this guide offer a comprehensive resource for professionals in research and development. Understanding its properties, from solubility and vapor pressure to its metabolic fate, is essential for its safe handling, environmental assessment, and potential use in chemical synthesis. The provided standardized methodologies ensure the reliable and reproducible determination of its key characteristics.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H3Cl3 | CID 7950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzene, 1,3,5-trichloro- [webbook.nist.gov]

- 4. Cytochrome P450 3A4 mediated metabolism of 2,4-dichlorophenol [ouci.dntb.gov.ua]

- 5. 1,2,4-Trichlorobenzene Degradation Pathway [eawag-bbd.ethz.ch]

- 6. This compound-d3 | C6H3Cl3 | CID 12277324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Evolution of a Pathway for Chlorobenzene Metabolism Leads to Natural Attenuation in Contaminated Groundwater - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytochrome P450-mediated metabolism of triclosan attenuates its cytotoxicity in hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. osti.gov [osti.gov]

1,3,5-trichlorobenzene CAS number and molecular structure

An In-Depth Technical Guide to 1,3,5-Trichlorobenzene: CAS Number, Molecular Structure, and Synthesis

This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. It covers its fundamental chemical identity, physical properties, and detailed experimental protocols for its synthesis.

Chemical Identity and Molecular Structure

This compound, also known as sym-trichlorobenzene, is an organochlorine compound with the chemical formula C₆H₃Cl₃.[1] It is one of three isomers of trichlorobenzene, distinguished by the symmetrical arrangement of chlorine atoms around the benzene (B151609) ring.[2] This symmetry results in it being a colorless to white crystalline solid at room temperature, unlike its other isomers which are liquids.[2][3]

-

CAS Number : 108-70-3[1]

-

Molecular Formula : C₆H₃Cl₃[1]

-

Molecular Weight : 181.45 g/mol [1]

-

IUPAC Name : this compound[4]

The molecular structure consists of a central benzene ring with three chlorine atoms attached to the 1st, 3rd, and 5th carbon atoms. This arrangement makes the molecule achiral.[7]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below. This data is crucial for its application in experimental settings, particularly concerning solubility and handling.

| Property | Value |

| Appearance | White to off-white powder or crystals[8] |

| Melting Point | 63-65 °C[3] |

| Boiling Point | 208 °C[9] |

| Density | 1.356 g/mL[10] |

| Water Solubility | Insoluble (0.6 mg/100 mL)[2][8] |

| Solubility in Organic Solvents | Soluble in ether, benzene, glacial acetic acid, carbon disulfide[8] |

| Vapor Pressure | 0.58 mmHg at 25 °C[8] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 4.19 - 4.34[10][11] |

| Henry's Law Constant | 1.89 x 10⁻³ atm-m³/mol at 25 °C[11] |

Experimental Protocols

Direct chlorination of benzene does not yield this compound.[2][12] Specialized synthetic routes are required. The most common laboratory-scale synthesis involves the diazotization of 2,4,6-trichloroaniline (B165571).

Synthesis via Diazotization of 2,4,6-Trichloroaniline

This method involves the conversion of 2,4,6-trichloroaniline (sym-TCA) to a diazonium salt, which is then deaminated to yield this compound. The reaction is sensitive to temperature and acid concentration.[13]

Materials:

-

2,4,6-trichloroaniline (sym-TCA)

-

Sulfuric acid (70%)

-

Sodium nitrite (B80452) (NaNO₂)

-

Hypophosphorous acid (H₃PO₂)

-

Animal charcoal

-

Ice

Protocol:

-

Diazotization:

-

Dissolve 2,4,6-trichloroaniline in 70% sulfuric acid. A suitable acid-to-aniline ratio is 5:1.[13]

-

Cool the mixture to below 5°C in an ice bath.

-

Slowly add a solution of sodium nitrite while maintaining the temperature at 0-5°C. The molar ratio of aniline (B41778) to sodium nitrite should be approximately 1:1.5.[13] Constant stirring is essential.

-

-

Deamination:

-

To the cold diazonium salt solution, slowly add hypophosphorous acid. The molar ratio of aniline to hypophosphorous acid should be approximately 1:7.5.[13] Maintain the temperature below 5°C during this addition.

-

After the addition is complete, allow the reaction mixture to stand overnight at ambient temperature.[13]

-

-

Isolation and Purification:

-

Pour the reaction mixture into ice-cooled water. An off-white precipitate of crude this compound will form.[13]

-

Filter the product using a Buchner funnel and wash it thoroughly with water until the filtrate is acid-free.[13]

-

Recrystallize the crude product from ethanol using animal charcoal to decolorize.[13]

-

Dry the purified, recrystallized this compound to obtain the final product. A yield of approximately 95% can be achieved with this method.[13]

-

Characterization: The final product can be characterized using standard analytical techniques:

-

Melting Point: Should be sharp, around 62.5 - 62.9°C.[13]

-

FTIR Spectroscopy: Expected peaks include Ar-H stretching (~3080 cm⁻¹) and C-Cl stretching (~890 cm⁻¹).[13]

-

¹H NMR Spectroscopy: A single peak (singlet) is expected for the three equivalent aromatic protons.[13]

Applications and Safety

This compound serves as an important intermediate in the synthesis of various organic compounds, including pesticides, dyes, and pharmaceuticals.[8] It is also used as a solvent and a model compound in environmental studies to understand the fate and transport of chlorinated hydrocarbons.[3][14]

Safety Precautions: this compound is considered harmful and toxic.[8] It is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[3][8] It is also very toxic to aquatic life with long-lasting effects. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn, and work should be conducted in a well-ventilated area or fume hood. Exposure to high concentrations in animal studies has been shown to cause effects such as squamous metaplasia and hyperplasia in the respiratory epithelium of rats.[15][16]

References

- 1. scbt.com [scbt.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound|High-Purity Research Chemical [benchchem.com]

- 4. This compound | CAS 108-70-3 | LGC Standards [lgcstandards.com]

- 5. Benzene, 1,3,5-trichloro- [webbook.nist.gov]

- 6. Benzene, 1,3,5-trichloro- [webbook.nist.gov]

- 7. GSRS [precision.fda.gov]

- 8. chembk.com [chembk.com]

- 9. This compound | 108-70-3 [chemicalbook.com]

- 10. This compound [stenutz.eu]

- 11. This compound | C6H3Cl3 | CID 7950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. EP0019789A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 13. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 14. Fact sheet: this compound — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 15. Subchronic inhalation toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Subchronic inhalation toxicity of this compound (Technical Report) | OSTI.GOV [osti.gov]

An In-depth Technical Guide to the Solubility of 1,3,5-Trichlorobenzene in Common Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the solubility of 1,3,5-trichlorobenzene in a range of common organic solvents. This compound, a symmetrical chlorinated aromatic hydrocarbon, sees application as a chemical intermediate and solvent. A thorough understanding of its solubility is critical for its use in synthesis, purification, and formulation processes. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow. The information is intended to support researchers and professionals in the chemical and pharmaceutical sciences in their work with this compound.

Quantitative Solubility Data

The solubility of this compound is significantly influenced by the nature of the solvent and the temperature. As a nonpolar molecule, it exhibits higher solubility in nonpolar and weakly polar organic solvents, adhering to the principle of "like dissolves like."

A key study provides extensive quantitative data on the mole fraction solubility of this compound in several organic solvents at temperatures ranging from 273.15 K to 308.15 K.[1][2][3] The data from this research is summarized in the tables below. In general, the solubility of this compound increases with increasing temperature in all the solvents tested.[1][2][3] The order of solubility at a given temperature was found to be: toluene (B28343) > cyclohexane (B81311) > ethyl acetate (B1210297) > (n-butanol, acetone) > isobutyl alcohol > n-propanol > isopropyl alcohol.[1][2][3]

Qualitative assessments indicate that this compound is also soluble in chloroform, freely soluble in ether, benzene, petroleum ether, carbon disulfide, and glacial acetic acid, and sparingly soluble in alcohol.

Table 1: Mole Fraction Solubility (x) of this compound in Alcohols at Various Temperatures (K)

| Temperature (K) | n-Propanol | Isopropyl Alcohol | n-Butanol | Isobutyl Alcohol |

| 273.15 | 0.0435 | 0.0358 | 0.0553 | 0.0461 |

| 278.15 | 0.0519 | 0.0425 | 0.0668 | 0.0552 |

| 283.15 | 0.0619 | 0.0503 | 0.0805 | 0.0658 |

| 288.15 | 0.0738 | 0.0594 | 0.0966 | 0.0781 |

| 293.15 | 0.0880 | 0.0701 | 0.1156 | 0.0924 |

| 298.15 | 0.1047 | 0.0826 | 0.1381 | 0.1091 |

| 303.15 | 0.1245 | 0.0972 | 0.1646 | 0.1285 |

| 308.15 | 0.1479 | 0.1143 | 0.1958 | 0.1511 |

Table 2: Mole Fraction Solubility (x) of this compound in Other Common Organic Solvents at Various Temperatures (K)

| Temperature (K) | Cyclohexane | Toluene | Ethyl Acetate | Acetone |

| 280.65 | 0.1533 | - | - | - |

| 283.15 | 0.1691 | 0.2245 | 0.1288 | 0.1171 |

| 288.15 | 0.1915 | 0.2531 | 0.1453 | 0.1332 |

| 293.15 | 0.2166 | 0.2852 | 0.1639 | 0.1512 |

| 298.15 | 0.2449 | 0.3214 | 0.1850 | 0.1714 |

| 303.15 | 0.2767 | 0.3621 | 0.2088 | 0.1941 |

| 308.15 | 0.3126 | 0.4079 | 0.2356 | 0.2195 |

Experimental Protocols for Solubility Determination

The quantitative solubility data presented in this guide was primarily determined using the isothermal saturation method , also known as the shake-flask method . This is a reliable and widely used technique for determining the thermodynamic solubility of a solid in a liquid.

Principle of the Isothermal Saturation Method

An excess amount of the solid solute (this compound) is added to a known amount of the solvent in a sealed container. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the solvent is saturated with the solute, and the concentration of the solute in the supernatant liquid represents its solubility at that specific temperature.

Detailed Step-by-Step Protocol

1. Materials and Reagents:

- High-purity this compound

- High-purity organic solvents

- Analytical balance

- Sealed glass vials or flasks

- Constant temperature shaker or incubator

- Syringes and syringe filters (e.g., 0.45 µm PTFE)

- Volumetric flasks and pipettes

- Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID) or High-Performance Liquid Chromatography (HPLC) system.

2. Preparation of Saturated Solutions:

- Accurately weigh an excess amount of this compound and add it to a series of sealed glass vials.

- Add a known volume or mass of the desired organic solvent to each vial.

- Seal the vials tightly to prevent solvent evaporation.

- Place the vials in a constant temperature shaker or incubator set to the desired temperature.

- Agitate the vials for a predetermined time to ensure equilibrium is reached (typically 24-72 hours, this should be determined empirically by sampling at different time points until the concentration remains constant).

3. Sample Collection and Preparation:

- Once equilibrium is established, stop the agitation and allow the excess solid to settle.

- Carefully withdraw a sample of the supernatant using a syringe.

- Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is crucial to avoid artificially high solubility readings.

- Accurately dilute the filtered saturated solution with the pure solvent to a concentration within the linear range of the analytical instrument.

4. Quantitative Analysis:

- Analyze the diluted samples using a calibrated gas chromatograph (GC) or other suitable analytical method.

- Construct a calibration curve by preparing a series of standard solutions of this compound of known concentrations in the same solvent.

- Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.

5. Calculation of Solubility:

- Calculate the concentration of the original saturated solution by taking into account the dilution factor.

- Express the solubility in the desired units, such as grams per 100 g of solvent, molarity, or mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the thermodynamic solubility of this compound using the isothermal saturation method.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in common organic solvents. The quantitative data, presented in tabular format, offers a valuable resource for researchers in predicting the behavior of this compound in various solvent systems. The comprehensive experimental protocol for the isothermal saturation method provides a practical guide for accurately measuring solubility in the laboratory. The visualized workflow further clarifies the experimental process. This information is intended to facilitate the effective and safe use of this compound in research and development settings.

References

An In-Depth Technical Guide to the Environmental Fate and Transport Mechanisms of 1,3,5-Trichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trichlorobenzene (1,3,5-TCB) is a synthetic organochlorine compound. While not as commercially prevalent as its 1,2,4-isomer, its presence in the environment is of concern due to its persistence and potential for bioaccumulation. Understanding the environmental fate and transport of 1,3,5-TCB is crucial for assessing its ecological risk and developing effective remediation strategies. This technical guide provides a comprehensive overview of the core mechanisms governing the behavior of 1,3,5-TCB in various environmental compartments.

Physicochemical Properties

The environmental behavior of this compound is largely dictated by its physicochemical properties. These properties influence its partitioning between soil, water, and air, as well as its potential for long-range transport.

| Property | Value | Reference |

| Molecular Formula | C₆H₃Cl₃ | [1] |

| Molecular Weight | 181.45 g/mol | [1] |

| Appearance | White to off-white crystals | [1] |

| Melting Point | 63-64 °C | [1] |

| Boiling Point | 208 °C | [1] |

| Water Solubility | 5.3 - 6 mg/L at 25 °C | [1] |

| Vapor Pressure | 0.6 mm Hg at 20 °C | [1] |

| Henry's Law Constant | 1.89 x 10⁻³ atm-m³/mol at 25 °C | [1] |

| Log Octanol-Water Partition Coefficient (Log Kow) | 4.19 | [1] |

| Organic Carbon-Water (B12546825) Partition Coefficient (Log Koc) | 2.8 - 5.96 | [1][2] |

Environmental Fate and Transport Mechanisms

The fate of this compound in the environment is a complex interplay of transport and degradation processes. Due to its semi-volatile nature and hydrophobicity, it can be found in soil, sediment, water, and air.

Transport Mechanisms

Volatilization: With a significant Henry's Law constant, volatilization from moist soil and water surfaces is a primary transport mechanism for 1,3,5-TCB.[3] Estimated volatilization half-lives from a model river and lake are 4.6 hours and 5.5 days, respectively.[3] However, its strong adsorption to soil organic matter and sediment can reduce the rate of volatilization.[3]

Soil and Sediment Partitioning: this compound exhibits low to no mobility in soil due to its high organic carbon-water partition coefficient (Koc).[2][3] It strongly adsorbs to the organic fraction of soil and sediment, which limits its leaching into groundwater.[4]

Atmospheric Transport: Once volatilized into the atmosphere, 1,3,5-TCB can undergo long-range transport.[1] Its estimated atmospheric half-life of about 24 days allows for distribution far from its original source.[1]

Degradation Mechanisms

Biodegradation: The biodegradation of this compound is generally a slow process.

-

Aerobic Conditions: Under aerobic conditions, 1,3,5-TCB is considered to be relatively recalcitrant to degradation.[2][5] Some studies have shown limited degradation by enriched microbial cultures over extended periods.[2]

-

Anaerobic Conditions: The primary biodegradation pathway for this compound under anaerobic conditions is reductive dechlorination.[1][5] This process involves the sequential removal of chlorine atoms from the benzene (B151609) ring by anaerobic microorganisms. The degradation often proceeds via 1,3-dichlorobenzene (B1664543) to monochlorobenzene, and in some cases, complete dechlorination to benzene has been observed.[1][5] However, some studies have reported that 1,3,5-TCB can be a persistent end product of the degradation of more highly chlorinated benzenes, such as hexachlorobenzene.[4]

Photodegradation: this compound is susceptible to direct photolysis in the atmosphere. The estimated atmospheric half-life due to reaction with hydroxyl radicals is approximately 24 days.[1] In water, photolysis can occur, particularly in the presence of photosensitizing agents.[6]

Hydrolysis: Due to the stability of the carbon-chlorine bonds on the aromatic ring, this compound is not expected to undergo significant hydrolysis under typical environmental conditions.[3]

Bioaccumulation

With a high octanol-water partition coefficient (Log Kow of 4.19), this compound has a high potential for bioaccumulation in aquatic organisms.[3] Experimentally determined bioconcentration factors (BCFs) in fish range from high to very high, suggesting that it can accumulate in the fatty tissues of organisms and potentially biomagnify through the food chain.[3]

| Bioconcentration Factor (BCF) Data | Value | Organism | Reference |

| BCF Range | 150 - 14,000 | Aquatic Organisms | [3] |

Experimental Protocols

Determination of Soil Adsorption/Desorption (OECD 106)

The soil organic carbon-water partitioning coefficient (Koc) is a critical parameter for assessing the mobility of this compound in soil. The OECD Guideline 106, "Adsorption - Desorption Using a Batch Equilibrium Method," provides a standardized protocol for its determination.[3][4][7]

Principle: A known mass of soil is equilibrated with a solution of 1,3,5-TCB of known concentration. After equilibration, the concentrations of 1,3,5-TCB in the soil and the aqueous phase are determined, allowing for the calculation of the adsorption coefficient (Kd). The Koc is then calculated by normalizing Kd to the organic carbon content of the soil.

Methodology Overview:

-

Preliminary Test (Tier 1): To determine appropriate soil-to-solution ratios, equilibration time, and to check for potential degradation or adsorption to test vessels.[4]

-

Screening Test (Tier 2): Adsorption kinetics are studied in at least five different soil types at a single concentration to determine the distribution coefficients Kd and Koc.[4]

-

Main Study (Tier 3): If required, a more detailed study is conducted to determine the Freundlich adsorption isotherm, which describes the relationship between the concentration of the substance in the soil and in the water at equilibrium.

The experimental workflow is visualized in the diagram below.

Determination of Bioconcentration Factor (OECD 305)

The bioconcentration factor (BCF) is a measure of a chemical's potential to accumulate in aquatic organisms. The OECD Guideline 305, "Bioconcentration: Flow-Through Fish Test," is the standard method for determining the BCF of substances like this compound.[1][2][6][8]

Principle: The test consists of two phases: an uptake phase where fish are exposed to a constant concentration of the test substance in water, and a depuration phase where the fish are transferred to clean water. The concentration of the test substance in the fish tissue is monitored throughout both phases.

Methodology Overview:

-

Uptake Phase: Fish are exposed to a constant, sublethal concentration of 1,3,5-TCB in a flow-through system for a period sufficient to reach a steady-state concentration in the fish (typically 28 days).[1]

-

Depuration Phase: After the uptake phase, the fish are transferred to a medium free of the test substance and the rate of elimination is monitored.[1]

-

Analysis: The concentration of 1,3,5-TCB in fish tissue and water samples is determined at regular intervals. The BCF is calculated as the ratio of the concentration in the fish to the concentration in the water at steady-state. A kinetic BCF can also be calculated from the uptake and depuration rate constants.[2][8]

The experimental workflow is illustrated in the diagram below.

Visualizing Environmental Fate and Degradation

The following diagrams illustrate the overall environmental fate of this compound and its primary anaerobic degradation pathway.

References

- 1. This compound | C6H3Cl3 | CID 7950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Microbial degradation of 1,3-dichlorobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Bacterial growth based on reductive dechlorination of trichlorobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Microbial Degradation of 1,3,5-Trichlorobenzene in Soil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Trichlorobenzene (1,3,5-TCB) is a persistent environmental pollutant characterized by its chemical stability and toxicity. Its symmetrical structure renders it particularly recalcitrant to microbial degradation, especially under aerobic conditions. This technical guide provides a comprehensive overview of the microbial degradation pathways of 1,3,5-TCB in soil, with a focus on the more extensively documented anaerobic reductive dechlorination process. It includes a summary of quantitative data, detailed experimental protocols for studying its biodegradation, and visualizations of the key pathways and workflows to aid researchers in this field.

Introduction

Chlorinated benzenes, including this compound, are synthetic compounds that have been widely used as solvents, pesticides, and chemical intermediates. Their release into the environment has led to widespread contamination of soil and groundwater. Understanding the microbial processes that can lead to the breakdown of these compounds is crucial for developing effective bioremediation strategies. While many chlorinated benzenes are susceptible to aerobic degradation, 1,3,5-TCB is a notable exception due to the symmetrical arrangement of its chlorine substituents, which sterically hinders enzymatic attack. Consequently, anaerobic degradation through reductive dechlorination is the primary and most significant pathway for its microbial transformation in soil environments.

Degradation Pathways

Anaerobic Degradation: Reductive Dechlorination

Under anoxic conditions, certain anaerobic microorganisms can utilize chlorinated compounds as electron acceptors in a process known as organohalide respiration. The primary mechanism for the anaerobic biodegradation of 1,3,5-TCB is sequential reductive dechlorination. This process involves the removal of chlorine atoms and their replacement with hydrogen atoms, leading to the formation of less chlorinated and generally less toxic congeners.

The established anaerobic degradation pathway for this compound proceeds as follows:

-

This compound (1,3,5-TCB) is reductively dechlorinated to 1,3-Dichlorobenzene (1,3-DCB) .

-

1,3-Dichlorobenzene is further dechlorinated to Monochlorobenzene (MCB) .

-

Monochlorobenzene can, under some conditions, be further dechlorinated to Benzene , which can then be mineralized to carbon dioxide and methane (B114726) by other members of the microbial community.

Key microorganisms implicated in the reductive dechlorination of chlorinated benzenes belong to the genus Dehalococcoides.[1][2] Specifically, Dehalococcoides sp. strain CBDB1 has been shown to dechlorinate various trichlorobenzene isomers.[3] The enzymes responsible for this transformation are reductive dehalogenases. A key enzyme identified in the dechlorination of chlorobenzenes is the chlorobenzene (B131634) reductive dehalogenase, CbrA.[3]

References

The Unseen Threat: A Comprehensive Toxicological Profile of 1,3,5-Trichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the toxicological profile of 1,3,5-trichlorobenzene (1,3,5-TCB). Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on the toxicokinetics, acute and chronic toxicity, carcinogenicity, genotoxicity, and reproductive and developmental effects of this persistent environmental contaminant. Detailed experimental methodologies for key toxicological assays are provided, and critical signaling pathways potentially involved in its mechanism of action are visualized. All quantitative data are presented in clearly structured tables for ease of reference and comparison.

Executive Summary

This compound is a synthetic organochlorine compound that, while less common than its 1,2,4-isomer, poses a significant environmental and health concern due to its persistence and potential for bioaccumulation. Toxicological data, primarily from animal studies, indicate that the liver, kidneys, and thyroid are principal target organs. While not extensively studied for carcinogenicity, evidence from related compounds suggests a need for cautious handling and thorough risk assessment. This guide aims to consolidate the current understanding of 1,3,5-TCB's toxicological properties to inform further research and safety evaluations.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

While human toxicokinetic data for this compound is not available, animal studies indicate that it is readily absorbed through the gastrointestinal tract following oral exposure.[1] Information on absorption via inhalation or dermal contact is limited. Following absorption, 1,3,5-TCB is distributed to various tissues, with a potential for accumulation in adipose tissue due to its lipophilic nature.

Metabolism of this compound is thought to occur primarily in the liver, involving the cytochrome P450 monooxygenase system. The metabolic pathway is hypothesized to proceed through the formation of an arene oxide intermediate, which can then be converted to various phenolic metabolites. These metabolites can be further conjugated with glutathione (B108866) or glucuronic acid to facilitate excretion, primarily in the urine.[2] It is important to note that reactive metabolites may be formed during this process, which can covalently bind to cellular macromolecules, including DNA and proteins, contributing to its toxicity.[3]

Acute and Subchronic Toxicity

Acute Toxicity

Acute exposure to this compound can lead to a range of toxic effects, with lethality observed at high doses. The primary route of acute toxicity data is oral exposure in animal models.

Table 1: Acute Oral and Dermal Toxicity of this compound

| Species | Route | Parameter | Value | Reference |

| Rat (Sprague-Dawley) | Oral | LD50 | 800 mg/kg | [4] |

| Mouse (ICR) | Oral | LD50 | 3350 mg/kg (male), 3402 mg/kg (female) | [2] |

| Rabbit | Dermal | Irritation | Mild (500 mg/24H) | |

| Rabbit | Eye | Irritation | Mild (100 mg) |

Subchronic Toxicity

Repeated exposure to this compound over a longer duration has been shown to induce target organ toxicity, particularly affecting the liver, kidneys, and thyroid.

A 13-week feeding study in rats demonstrated that dietary administration of 1,3,5-TCB resulted in increased relative liver and kidney weights at the highest dose levels.[5] Histopathological changes were observed in the liver and thyroid of male rats at 1,000 ppm, and moderate renal changes were also noted in males at this concentration.[5] The no-observed-adverse-effect level (NOAEL) from this study was determined to be 100 ppm in the diet, corresponding to approximately 7.6-7.8 mg/kg body weight/day.[5]

In a subchronic inhalation study, male and female rats were exposed to this compound vapors for 6 hours daily, 5 days a week, for 13 weeks.[6] The primary treatment-related effects were squamous metaplasia and hyperplasia in the respiratory epithelium of the nasal passages in high-dose rats.[6]

Table 2: Subchronic Toxicity of this compound

| Species | Route | Duration | NOAEL | LOAEL | Effects Observed at LOAEL | Reference |

| Rat | Oral (dietary) | 13 weeks | 100 ppm (~7.7 mg/kg/day) | 1000 ppm | Increased liver and kidney weights; histological changes in liver, thyroid, and kidneys (males) | [5] |

| Rat | Inhalation | 13 weeks | 100 mg/m³ | 1000 mg/m³ | Squamous metaplasia and hyperplasia in nasal passages | [6] |

Genotoxicity and Carcinogenicity

Genotoxicity

The genotoxic potential of this compound has been evaluated in a limited number of in vitro and in vivo assays. The available data suggest that it is not mutagenic in the Ames test (Salmonella typhimurium) with or without metabolic activation.[7] However, there is some indication that chlorinated benzenes, in general, may have clastogenic potential, meaning they can cause structural damage to chromosomes.

Table 3: Genotoxicity of this compound

| Assay | Test System | Metabolic Activation | Result | Reference |

| Ames Test | Salmonella typhimurium TA100 | With and without S9 | Negative | |

| Drosophila Sex-Linked Recessive Lethal Test | Drosophila melanogaster | - | Negative | [7] |

Carcinogenicity

There is a significant lack of data regarding the carcinogenic potential of this compound in humans or animals.[8] Long-term carcinogenicity studies specifically for this isomer have not been identified in the reviewed literature. Due to the limited information, regulatory agencies have not classified this compound with respect to its human carcinogenicity.[8] However, the carcinogenic potential of the related isomer, 1,2,4-trichlorobenzene, which has been shown to induce liver tumors in mice, raises concerns.

Reproductive and Developmental Toxicity

Mechanisms of Toxicity and Signaling Pathways

The precise molecular mechanisms underlying the toxicity of this compound are not fully elucidated. However, evidence from studies on related chlorinated benzenes suggests several potential pathways.

Oxidative Stress and Mitochondrial Dysfunction

A key proposed mechanism of toxicity for chlorinated benzenes is the induction of oxidative stress.[9] Metabolism of 1,3,5-TCB by cytochrome P450 enzymes can lead to the formation of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA.

Furthermore, trichlorobenzenes may act as uncouplers of mitochondrial oxidative phosphorylation.[3] This disruption of the mitochondrial membrane potential can lead to a decrease in ATP production and further enhancement of ROS generation, ultimately contributing to cellular dysfunction and apoptosis.

Caption: Hypothesized pathway of 1,3,5-TCB-induced mitochondrial dysfunction and apoptosis.

Inflammatory Signaling Pathways

Studies on chlorobenzene (B131634) have shown activation of the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) signaling pathways in lung epithelial cells.[3] These pathways are critical regulators of inflammation. It is plausible that 1,3,5-TCB could also trigger inflammatory responses through similar mechanisms, contributing to tissue damage in target organs.

Caption: Potential inflammatory signaling pathways activated by 1,3,5-TCB.

Experimental Protocols

This section provides an overview of the methodologies for key toxicological experiments relevant to the assessment of this compound. These are based on standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)

-

Principle: A stepwise procedure using a small number of animals to classify a substance into a toxicity class based on mortality.

-

Test Animals: Typically rats, of a single sex (usually females).

-

Procedure:

-

A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

A group of three animals is dosed with the starting dose.

-

The outcome (mortality or survival) determines the next step:

-

If mortality occurs, the next lower dose is used for the next group of three animals.

-

If no mortality occurs, the next higher dose is used.

-

-

Animals are observed for up to 14 days for signs of toxicity and mortality.

-

Body weight is recorded at the start and end of the observation period.

-

A gross necropsy is performed on all animals at the end of the study.

-

-

Endpoint: The toxicity class of the substance.

Caption: Workflow for the OECD 423 acute oral toxicity test.

Subchronic Oral Toxicity (OECD 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents)

-

Principle: To characterize the toxicity of a substance following repeated oral administration for 90 days.

-

Test Animals: Typically rats, with at least 10 animals of each sex per dose group.

-

Procedure:

-

At least three dose levels and a control group are used.

-

The test substance is administered daily for 90 days, either by gavage, in the diet, or in drinking water.

-

Animals are observed daily for clinical signs of toxicity.

-

Body weight and food/water consumption are measured weekly.

-

Hematology and clinical chemistry parameters are analyzed at termination.

-

A comprehensive gross necropsy is performed on all animals.

-

Organs are weighed, and tissues are collected for histopathological examination.

-

-

Endpoints: NOAEL, LOAEL, target organs, and characterization of toxic effects.

Bacterial Reverse Mutation Test (Ames Test; OECD 471)

-

Principle: To detect gene mutations induced by a substance using strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine and tryptophan, respectively.

-

Test System: Multiple strains of bacteria with different mutation types.

-

Procedure:

-

The test is conducted with and without a metabolic activation system (S9 fraction from rat liver).

-